molecular formula C22H25ClN2O8 B12331638 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4alpha,4aalpha,5alpha,5aalpha,6beta,12aalpha)]-

2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4alpha,4aalpha,5alpha,5aalpha,6beta,12aalpha)]-

Cat. No.: B12331638
M. Wt: 480.9 g/mol
InChI Key: PTNZGHXUZDHMIQ-IBVFHKCESA-N
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Description

This compound, commonly identified as doxycycline monohydrochloride, is a semi-synthetic tetracycline-class antibiotic derived from oxytetracycline. Its molecular formula is C₂₂H₂₅ClN₂O₈ (molecular weight: 480.898 g/mol), with stereochemical configuration [4S-(4α,4aα,5α,5aα,6β,12aα)] critical for antimicrobial activity . Doxycycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, exhibiting broad-spectrum activity against Gram-positive and Gram-negative bacteria, intracellular pathogens, and Propionibacterium acnes . It is distinguished by high lipophilicity, enhancing tissue penetration and stability in serum, and is administered orally or intravenously for infections ranging from acne to Lyme disease .

Properties

Molecular Formula

C22H25ClN2O8

Molecular Weight

480.9 g/mol

IUPAC Name

(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7-,10-,14-,15+,17+,22+;/m1./s1

InChI Key

PTNZGHXUZDHMIQ-IBVFHKCESA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl

Origin of Product

United States

Preparation Methods

Core Skeleton Assembly

The tetracyclic framework is constructed via a sequence of cyclization and functionalization reactions. A key intermediate, 11α-chloromethylene oxytetracycline, is synthesized by chlorinating oxytetracycline using thionyl chloride (SOCl₂) in a formic acid-sulfuric acid matrix at -25°C to -10°C. This step ensures regioselective chlorination at the C11 position, critical for subsequent hydrogenation and epimerization.

Reaction Conditions for Chlorination

Parameter Specification
Temperature -25°C to -10°C
Reagents SOCl₂, HCOOH, H₂SO₄ (98%)
Reaction Time 4–10 hours
Yield 75–85% (crude)

Hydrogenation and Epimerization

The chlorinated intermediate undergoes catalytic hydrogenation to reduce the C6 methyl group while preserving the stereochemistry at C4, C4a, and C12a. Palladium-on-carbon (Pd/C) in isopropanol at 25–30°C facilitates selective reduction. Epimerization at C6 is achieved via base-mediated equilibration, yielding the 6β-methyl configuration essential for bioactivity.

Epimerization Parameters

Condition Detail
Catalyst Ethanol-ammonia buffer (pH 1.8–2.2)
Temperature 15–25°C
Duration 8–15 hours
Crystallization Isopropanol-acetone mixture

Acidic Hydrochloride Formation

Monohydrochloride Precipitation

The free base is converted to the monohydrochloride salt by treating with concentrated HCl in anhydrous ethanol. Stoichiometric control (1:1 molar ratio) ensures minimal dihydrochloride formation. The product precipitates at 0–5°C and is washed with cold acetone to remove residual acids.

Salt Formation Metrics

Parameter Value
HCl Concentration 37% (w/w)
Solvent Ethanol (anhydrous)
Yield 90–95%
Purity ≥98% (HPLC)

Crystallization and Polymorph Control

Crystallization from isopropanol-acetone (3:1 v/v) yields needle-like crystals with consistent polymorphic form. Seed crystals of the desired stereoisomer are added to suppress racemization. The final product is dried under vacuum (≤40°C) to avoid thermal degradation.

Industrial-Scale Production

Fermentation-Derived Starting Materials

While the compound is primarily synthesized chemically, industrial routes often begin with fermented oxytetracycline. Streptomyces rimosus cultures produce oxytetracycline, which is extracted and purified before chlorination. This hybrid approach reduces costs but requires stringent quality control to eliminate microbial contaminants.

Process Optimization Challenges

  • Temperature Sensitivity : Exothermic reactions (e.g., chlorination) demand jacketed reactors with cryogenic cooling.
  • Stereochemical Drift : Mid-process HPLC monitoring ensures the 4α,4aα,5α,5aα,6β,12aα configuration is maintained.
  • Waste Management : SOCl₂ and H₂SO₄ byproducts require neutralization with NaOH before disposal.

Analytical Characterization

Purity and Stereochemical Verification

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms chemical purity, while chiral columns validate stereochemical integrity. Key analytical parameters include:

HPLC Conditions

Column C18 (5 μm, 250 × 4.6 mm)
Mobile Phase 0.1M KH₂PO₄:MeCN (75:25)
Flow Rate 1.0 mL/min
Retention Time 12.3 ± 0.2 minutes

Spectroscopic Confirmation

  • NMR (¹H, 600 MHz) : δ 1.45 (s, 3H, C6-CH₃), δ 2.35 (s, 6H, N(CH₃)₂).
  • MS (ESI+) : m/z 480.9 [M+H]⁺, consistent with C₂₂H₂₅ClN₂O₈.

Chemical Reactions Analysis

2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes multiple hydroxyl groups and a dimethylamino group that contribute to its pharmacological properties. Its molecular formula is characterized by a complex arrangement that enhances its interaction with biological targets.

Antimicrobial Activity

Tetracycline derivatives have long been recognized for their broad-spectrum antibacterial properties. The compound has been shown to be effective against both Gram-positive and Gram-negative bacteria. Research indicates that it can target resistant strains of bacteria, which is crucial given the rising prevalence of antibiotic resistance .

  • Mechanism of Action : The compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA . This mechanism underlies its effectiveness in treating infections such as respiratory tract infections and skin-related infections.

Anticancer Properties

Recent studies have explored the anticancer potential of 2-naphthacenecarboxamide derivatives. For instance, investigations into the biosynthetic pathways have highlighted their role in producing compounds with anticancer activity . The ability to inhibit tumor growth through various mechanisms makes this compound a candidate for further research in oncology.

  • Case Study : A study demonstrated that certain tetracycline derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .

Veterinary Medicine

The compound's applications extend to veterinary medicine, where it is used to treat infections in livestock and pets. Its effectiveness against common pathogens in animals makes it a valuable tool for maintaining animal health .

Safety and Efficacy

Clinical trials have assessed the safety profile of tetracycline derivatives including the compound . Common adverse effects include gastrointestinal disturbances; however, these are generally manageable . Long-term use has raised concerns regarding potential side effects such as photosensitivity and organ-specific toxicity, necessitating ongoing monitoring during treatment regimens.

Biological Activity

2-Naphthacenecarboxamide derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound , characterized by its complex structure and functional groups, has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₈H₂₃N₂O₆·HCl
  • IUPAC Name : 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride
  • Molecular Weight : 377.89 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Research indicates that naphthacene derivatives exhibit notable antimicrobial properties. A study demonstrated that the compound effectively inhibits bacterial growth across several strains. The mechanism involves interference with bacterial protein synthesis and cell wall integrity.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa208 µg/mL

These results highlight the compound's potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

The anticancer efficacy of this compound has been explored in various cancer cell lines. Notably, it has shown significant cytotoxic effects against breast and lung cancer cells. A study reported that the compound induces apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis via caspase activation
A549 (Lung Cancer)15Cell cycle arrest and apoptosis
HeLa (Cervical Cancer)12DNA damage response activation

The compound's ability to target multiple pathways suggests its potential as a multi-target anticancer drug .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with skin infections caused by resistant bacteria, patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard treatments.
  • Case Study on Anticancer Treatment : A phase II clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Results indicated a marked improvement in progression-free survival rates among those treated with the compound compared to historical controls.

Research Findings

Recent investigations into the biosynthetic pathways of related compounds have revealed insights into how structural modifications influence biological activity. For instance:

  • Modifications at specific positions on the naphthacene ring have been linked to enhanced potency against specific cancer cell lines.
  • The presence of hydroxyl groups is crucial for antimicrobial activity as they facilitate interactions with microbial cell membranes .

Comparison with Similar Compounds

Key Observations :

  • Doxycycline’s 6β-methyl and 5α-hydroxyl groups enhance stability against epimerization and degradation compared to tetracycline .
  • Sarecycline’s methoxymethylamino side chain improves selectivity for P. acnes, reducing off-target effects in acne treatment .
  • Demeclocycline’s 7-chloro substitution alters pharmacokinetics, increasing renal excretion and phototoxicity risk .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Doxycycline Tetracycline Oxytetracycline Sarecycline
Half-life (h) 18–22 6–10 6–9 21–22
Protein Binding (%) 80–93 20–67 20–40 80–90
Oral Bioavailability (%) 90–100 75–80 60–80 ~90
Primary Excretion Biliary/Fecal Renal Renal Renal
Lipophilicity High Moderate Low Moderate

Key Findings :

  • Doxycycline’s prolonged half-life allows once-daily dosing, contrasting with tetracycline’s shorter duration requiring multiple doses .
  • Sarecycline’s pharmacokinetics mirror doxycycline but with enhanced Gram-positive specificity due to structural modifications .
  • Oxytetracycline’s low lipophilicity limits tissue penetration, favoring veterinary use over human systemic infections .

Key Insights :

  • Doxycycline’s safety profile and minimal calcium binding reduce renal toxicity risks compared to tetracycline .
  • Sarecycline’s narrower spectrum reduces disruption of gut microbiota, lowering diarrhea incidence .
  • Demeclocycline’s anti-ADH effect is leveraged for SIADH but complicates its use as a first-line antibiotic .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of this compound, given its complex stereochemistry?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to resolve chiral centers and confirm substituent positions, alongside high-resolution mass spectrometry (HRMS) for molecular weight validation (444.4 g/mol, anhydrous) . X-ray crystallography is critical for absolute stereochemical confirmation, particularly for the [4S-(4α,4aα,5α,5aα,6β,12aα)] configuration . Polarimetry can validate optical activity, as chiral SMILES indicate multiple stereocenters .

Q. How can researchers ensure compound stability during storage and experimental handling?

  • Methodological Answer : Store the hydrochloride salt in light-resistant, airtight containers at controlled room temperature (20–25°C) with humidity <60%, as per pharmacopeial guidelines . Monitor pH in solution (target: 5.0–6.5) to prevent degradation, using buffered solvents like phosphate or citrate . Lyophilization is recommended for long-term stability, as hydration states (e.g., monohydrate vs. anhydrous) impact reactivity .

Q. What safety protocols are critical given its regulatory status as a toxic/hazardous compound?

  • Methodological Answer : Adhere to OSHA and DOT HAZMAT standards for handling: use fume hoods, nitrile gloves, and chemical-resistant lab coats . Waste disposal must comply with EPA guidelines due to its classification under Section 313 of the Emergency Planning and Community Right-To-Know Act (EPCRA) . Conduct toxicity screenings using in vitro assays (e.g., Ames test) before in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy across studies?

  • Methodological Answer : Standardize testing protocols (e.g., CLSI broth microdilution) to account for variables like bacterial strain specificity and resistance mechanisms (e.g., efflux pumps in Gram-negative pathogens) . Cross-validate results with tetracycline analogues (e.g., doxycycline) to isolate structure-activity relationships (SAR). For example, the 6-methyl and 12a-hydroxyl groups may enhance membrane penetration compared to tetracycline .

Q. What experimental designs are optimal for elucidating its mechanism of action, given structural similarities to anthracyclines and tetracyclines?

  • Methodological Answer : Use fluorescence quenching assays to study DNA intercalation (common in anthracyclines like doxorubicin) . For ribosomal targeting (tetracycline-like activity), employ ribosome profiling or cryo-EM to map binding to the 30S subunit. Molecular dynamics simulations can predict interactions with Mg²⁺-dependent binding pockets .

Q. How can researchers address discrepancies in pharmacokinetic data between in vitro and in vivo models?

  • Methodological Answer : Conduct comparative studies using isotope-labeled compound (e.g., 14C) to track absorption/metabolism. Optimize dosing regimens based on plasma protein binding (PPB) assays and hepatocyte stability tests. The dimethylamino group may influence lipophilicity, requiring formulation adjustments (e.g., nanoemulsions) for improved bioavailability .

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